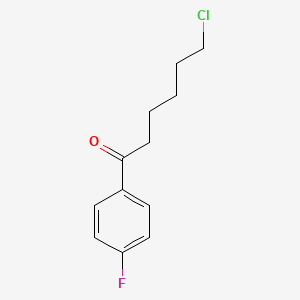

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

概要

説明

This compound is a solid at 20 degrees Celsius and is sensitive to light . It has a molecular weight of 477.97 .

Molecular Structure Analysis

The molecular formula of this compound is C15H11Cl6N3O2 . The InChI code is 1S/C15H11Cl6N3O2/c1-25-9-5-3-8 (7-10 (9)26-2)4-6-11-22-12 (14 (16,17)18)24-13 (23-11)15 (19,20)21/h3-7H,1-2H3/b6-4+ .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 477.97 .科学的研究の応用

Antimalarial Activity

A related compound, 2-substituted amino-4,6-bis(trichloromethyl)-1,3,5-triazines, demonstrated modest antimalarial activity in research. Specifically, compounds of type III showed this activity, with one variant exhibiting higher potency due to a specific side chain (Werbel et al., 1987).

Photopolymerization in Dental Composites

2-(3,4-Methylenedioxyphenyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine has been used as a visible light photo-initiator in the creation of dental composites. Its photochemical behavior was analyzed using UV-Vis absorption spectroscopy, proving effective in the copolymerization of specific compounds in the presence of a photoinitiator (Song et al., 2014).

Photoacid Generation for Photoresist Formulations

This triazine derivative, particularly 2-[(4‘-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine, is involved in photoacid generation in photoresist formulations. Its photochemistry and photophysics were investigated, confirming C−Cl bond cleavage as a primary photochemical step (Pohlers et al., 1997).

Use in UV-Crosslinking and Photoinitiation

2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine was explored as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. It also acted as an effective co-initiator in photoinitiating systems under visible light, enhancing the efficiency of polymerization reactions (Kabatc et al., 2011).

In Peptide Synthesis

Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, a related compound, was shownto be effective in activating carboxylic acids for peptide synthesis. This reagent proved versatile in condensing lipophilic and sterically hindered carboxylic acids with amines, and in the synthesis of peptides, including those containing Aib-Aib sequences, with high yield and purity (Jastrząbek et al., 2013).

DNA and RNA Binding Agents

2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-1,3,5-triazine and its derivatives were synthesized and found to bind strongly to DNA model sequences. Some compounds inhibited topoisomerase II from microbial sources, while others showed binding to both DNA and RNA model sequences (Spychała et al., 1994).

Dendrimeric Complexes and Magnetic Behaviors

The synthesis of dendrimeric complexes using triazine derivatives, including 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine and related compounds, was explored. These complexes, involving Fe(III) and Cr(III), were characterized and their magnetic behaviors analyzed (Uysal & Koç, 2010).

Novel Photoinitiator for LED Irradiation

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine was identified as a high-performance photoinitiator under LED exposure, effective in the free radical photopolymerization of (meth)acrylates. This compound exhibited higher efficiency in certain photoinitiating systems compared to traditional photoinitiators (Zhang et al., 2014).

Antimicrobial Activity

Certain 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines displayed microbial activity against gram-positive and gram-negative bacteria. These compounds were synthesized by reacting 2(4-chloro phenyloxy)-4,6-dichloro-1,3,5-triazine with variousaryl hydrazine derivatives and were characterized by elemental analysis and IR spectral studies (Chaudhari et al., 2007).

Safety and Hazards

作用機序

Mode of Action

The compound undergoes a [2 + 2] photocycloaddition reaction . This reaction involves the addition of two molecules of the compound in an acetonitrile solution to form a cyclobutane isomer . The reaction is reversible, making it a photoreversible photochromic process .

Biochemical Pathways

The compound participates in the photoisomerization reaction when two methoxy groups are removed from its structure . The change of the quinoxaline residue in the compound to quinoline results in the formation of a new compound, which demonstrates the regioselective oxidization electrocyclic transformation through the formation of a novel C–N bond .

Result of Action

The result of the compound’s action is the formation of a cyclobutane isomer through a [2 + 2] photocycloaddition reaction . The reaction is reversible, and only one isomer is formed out of eleven possible isomers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and the presence of other chemical substances . For instance, the compound undergoes a photocycloaddition reaction upon UV irradiation . The reaction takes place in an acetonitrile solution , indicating that the solvent environment can influence the compound’s action.

生化学分析

Biochemical Properties

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in photocycloaddition reactions, which are crucial in photochemical and photobiological sciences . The compound’s interactions with enzymes and proteins often involve the formation of cyclobutane isomers, which are essential in studying photoreversible photochromic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce photocycloaddition reactions can lead to changes in cellular structures and functions, impacting cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s involvement in [2+2] photocycloaddition reactions highlights its role in forming cyclobutane isomers, which are crucial for understanding its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that the compound’s photocycloaddition reactions are reversible, indicating its potential for long-term applications in photoreversible photochromic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be more beneficial. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in photocycloaddition reactions highlights its importance in studying metabolic pathways and their regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions is essential for its effective use in biochemical research .

特性

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNXDIVAGHETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693730 | |

| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42880-07-9 | |

| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。